Nickel dipotassium bis(sulphate)

Description

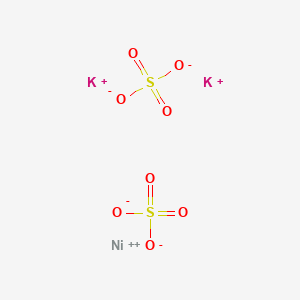

Nickel dipotassium bis(sulphate) (CAS 13842-46-1), with the molecular formula K₂NiO₈S₂, is an inorganic compound composed of nickel(II), potassium cations, and sulfate anions. Primarily used in research and development, it is explicitly advised against for medicinal, household, or non-specialized industrial applications . The compound has a molecular weight of 329.015 g/mol and is regulated under environmental and safety standards such as the Green Procurement Guidelines .

Properties

IUPAC Name |

dipotassium;nickel(2+);disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.Ni.2H2O4S/c;;;2*1-5(2,3)4/h;;;2*(H2,1,2,3,4)/q2*+1;+2;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOHWEFYZPOHIB-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2NiO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930110 | |

| Record name | Nickel(2+) potassium sulfate (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13842-46-1 | |

| Record name | Nickel dipotassium bis(sulphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013842461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel(2+) potassium sulfate (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel dipotassium bis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel dipotassium bis(sulphate) can be synthesized through a controlled reaction between nickel sulfate and potassium sulfate in an aqueous solution. The reaction typically involves dissolving equimolar amounts of nickel sulfate and potassium sulfate in water, followed by crystallization to obtain the desired compound.

Industrial Production Methods: In industrial settings, the production of nickel dipotassium bis(sulphate) often involves large-scale crystallization processes. The raw materials, nickel sulfate and potassium sulfate, are mixed in precise ratios and dissolved in water. The solution is then subjected to controlled cooling or evaporation to induce crystallization. The resulting crystals are filtered, washed, and dried to obtain pure nickel dipotassium bis(sulphate).

Chemical Reactions Analysis

Types of Reactions: Nickel dipotassium bis(sulphate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state nickel compounds.

Reduction: It can be reduced to lower oxidation state nickel compounds.

Substitution: Nickel dipotassium bis(sulphate) can participate in substitution reactions where the sulphate ions are replaced by other anions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrogen gas.

Substitution Reagents: Various anions such as chloride, nitrate.

Major Products Formed:

Oxidation Products: Nickel(III) compounds.

Reduction Products: Nickel(0) or Nickel(I) compounds.

Substitution Products: Nickel salts with different anions.

Scientific Research Applications

Nickel dipotassium bis(sulphate) is utilized in a wide range of scientific research applications, including:

Chemistry: It is used as a catalyst in various chemical reactions, particularly in organic synthesis and electrochemistry.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

Industry: Nickel dipotassium bis(sulphate) is used in the manufacturing of batteries, particularly in the production of nickel-based cathodes for rechargeable batteries.

Mechanism of Action

The mechanism of action of nickel dipotassium bis(sulphate) involves its interaction with various molecular targets and pathways. In catalytic applications, the nickel ion acts as an active site for facilitating chemical reactions. In biological systems, the compound can interact with proteins and enzymes, potentially affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Nickel Sulphate (NiSO₄)

- Molecular Formula : NiO₄S

- CAS/EC Numbers : 7786-81-4 / 232-104-9

- Molecular Weight : ~154.75 g/mol (anhydrous).

- Uses : Widely used in electroplating, catalysts, and battery production.

- Regulatory Status: Classified under CLP Regulation Index 028-009-00-5, indicating hazards such as skin sensitization and carcinogenicity .

- Key Difference : Unlike nickel dipotassium bis(sulphate), nickel sulphate lacks potassium ions, leading to differences in solubility and reactivity. It is more prevalent in industrial applications but faces RoHS restrictions in electronics due to nickel release risks .

Nickel Sulfamate (Ni(SO₃NH₂)₂)

- Molecular Formula : H₄N₂NiO₆S₂

- CAS/EC Numbers : 13770-89-3 / 237-396-1

- Molecular Weight : 250.85 g/mol (anhydrous).

- Uses : Utilized in high-precision electroplating for corrosion-resistant coatings.

- Regulatory Status : CLP Regulation Index 028-018-00-4, highlighting acute toxicity and environmental hazards .

- Key Difference : Nickel sulfamate contains sulfamate ligands (SO₃NH₂⁻) instead of sulfate, enhancing its stability in acidic plating baths. Its molecular weight is lower than nickel dipotassium bis(sulphate), impacting its volumetric efficiency in solutions .

Diammonium Nickel Bis(Sulfate)

- Molecular Formula : (NH₄)₂Ni(SO₄)₂

- CAS/EC Numbers : 15699-18-0 / 239-793-2

- Molecular Weight : ~309.91 g/mol.

- Uses : Less common, but employed in niche chemical synthesis.

- Key Difference : Replacing potassium with ammonium ions alters solubility and thermal stability. Ammonium-based salts often decompose at lower temperatures compared to potassium variants .

Nickel Bis(Dihydrogen Phosphate) (Ni(H₂PO₄)₂)

- Molecular Formula : Ni(H₂PO₄)₂

- CAS/EC Numbers : 18718-11-1 / 242-522-3

- Molecular Weight : 252.67 g/mol.

- Uses : Applied in ceramics and as a corrosion inhibitor.

- Key Difference : Phosphate ligands provide stronger chelation compared to sulfate, affecting its environmental persistence and bioavailability. Its molecular weight is closer to nickel sulfamate but distinct from nickel dipotassium bis(sulphate) .

Tabulated Comparative Analysis

Key Research Findings

- Toxicity Profile: Nickel dipotassium bis(sulphate) is restricted due to nickel ion release, which correlates with allergic and carcinogenic risks . Comparatively, nickel sulfamate exhibits higher acute toxicity .

- Structural Impact : Potassium ions in nickel dipotassium bis(sulphate) enhance water solubility compared to ammonium variants, making it suitable for specific aqueous-phase reactions .

- Regulatory Trends : All nickel compounds face stringent regulations under REACH and RoHS, with nickel dipotassium bis(sulphate) prioritized in R&D settings to minimize exposure .

Biological Activity

Nickel dipotassium bis(sulphate) is a nickel compound that has garnered attention for its biological activity, particularly in the context of antimicrobial properties. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Nickel dipotassium bis(sulphate) can be represented by the formula . It consists of nickel ions coordinated with sulfate groups and potassium ions, which may influence its solubility and biological interactions.

Table 1: Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Weight | Varies with hydration |

| Solubility | Soluble in water |

| Appearance | White crystalline solid |

| pH (1% solution) | Approximately neutral |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of nickel complexes, including nickel dipotassium bis(sulphate). Research indicates that these compounds exhibit significant activity against various bacterial strains and fungi.

Case Study: Antimicrobial Efficacy

A study conducted by Mahmudov et al. (2014) evaluated the antimicrobial effects of nickel complexes against several pathogens. The results indicated that nickel dipotassium bis(sulphate) demonstrated notable inhibition against:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Pseudomonas aeruginosa, Clostridium spp.

- Fungi : Candida albicans, Aspergillus niger

Table 2: Antimicrobial Activity Results

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Bacillus subtilis | 18 | 20 |

| Pseudomonas aeruginosa | 12 | 30 |

| Candida albicans | 16 | 15 |

The antimicrobial activity of nickel compounds is believed to stem from their ability to interact with microbial cell membranes, disrupting essential cellular processes. Nickel ions can bind to proteins and nucleic acids, leading to oxidative stress and ultimately cell death.

Toxicological Considerations

While nickel compounds exhibit beneficial biological activities, they also pose potential toxicity risks. Nickel exposure has been associated with allergic reactions, respiratory issues, and carcinogenic effects in some contexts.

Case Study: Nickel Carbonyl Poisoning

A notable case study involved patients exposed to nickel carbonyl, where treatment with Dithiocarb showed promise in mitigating acute toxicity. Sunderman et al. (1958) documented cases where patients receiving timely Dithiocarb treatment exhibited improved outcomes, underscoring the importance of timely intervention in nickel poisoning scenarios.

Table 3: Treatment Outcomes for Nickel Carbonyl Poisoning

| Patient ID | Urine Nickel Concentration (µg/L) | Treatment Administered | Outcome |

|---|---|---|---|

| 1 | 2000 | 2 g Dithiocarb daily | Survived |

| 2 | 535 | 4 g Dithiocarb on day 2 | Died |

| 3 | 1720 | Disulfiram + Dithiocarb | Survived |

Q & A

Q. How can researchers address gaps in long-term ecotoxicity data for nickel dipotassium bis(sulphate)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.